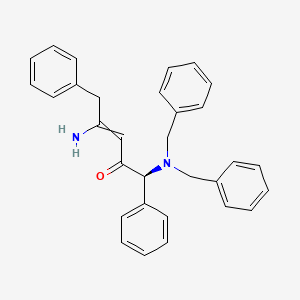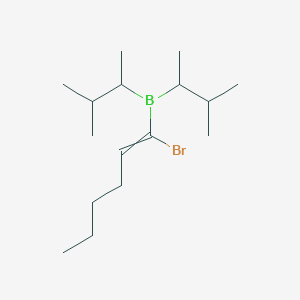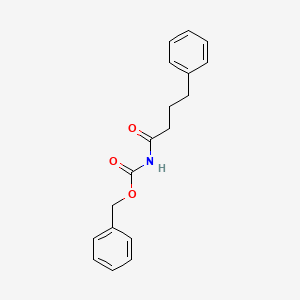![molecular formula C28H20NO6- B12575780 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate CAS No. 185381-36-6](/img/structure/B12575780.png)
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate is a complex organic compound characterized by the presence of a nitro group, a benzoate ester, and a triphenylethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzoate precursor followed by esterification with 2,2,2-triphenylethanol. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various ester or amide derivatives.
Scientific Research Applications
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The ester moiety can be hydrolyzed to release active compounds that exert specific effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-thiophenecarboxaldehyde
- 5-Nitrofuran-2-carbaldehyde
- 2-Acetyl-5-nitrofuran
Uniqueness
5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate is unique due to its combination of a nitro group, a benzoate ester, and a triphenylethoxy moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
185381-36-6 |
|---|---|
Molecular Formula |
C28H20NO6- |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
5-nitro-2-(2,2,2-triphenylethoxycarbonyl)benzoate |
InChI |
InChI=1S/C28H21NO6/c30-26(31)25-18-23(29(33)34)16-17-24(25)27(32)35-19-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,19H2,(H,30,31)/p-1 |
InChI Key |
QGBMYXZXGBTURS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


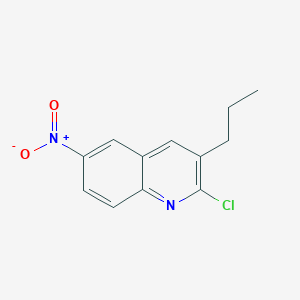

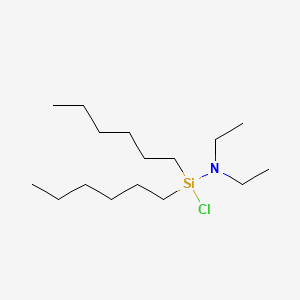
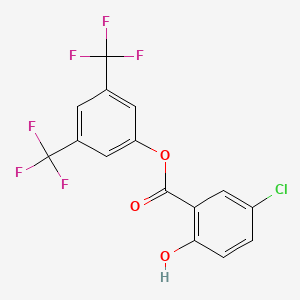
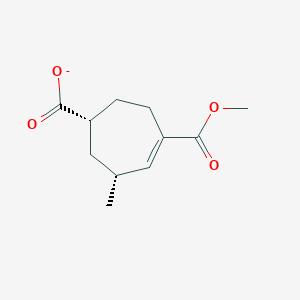
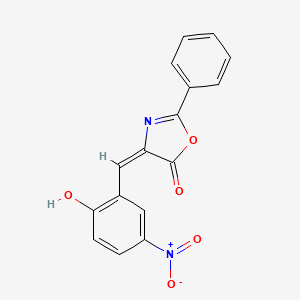
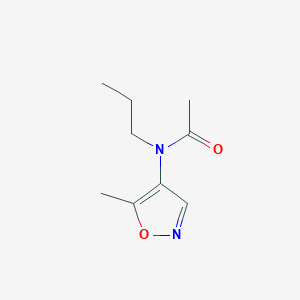

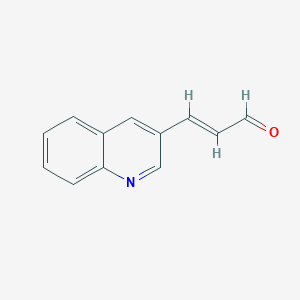
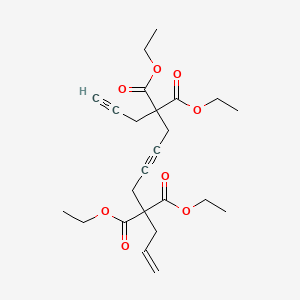
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
